molecular formula C15H22N2 B8216016 (S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine

(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine

Cat. No.: B8216016
M. Wt: 230.35 g/mol
InChI Key: QYLOOOSMNDHSEP-HNNXBMFYSA-N
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Description

(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine is a complex organic compound that features a pyrrolidine ring attached to a tetrahydrobenzoannulene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine typically involves the following steps:

    Formation of the Tetrahydrobenzoannulene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with pyrrolidine under basic conditions.

    Amine Functionalization: The amine group is introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing catalytic systems to enhance the efficiency of nucleophilic substitution and amination steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an amide or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amides or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine: The enantiomer of the compound, which may have different biological activities.

    7-(Morpholin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine: A similar compound with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-14-6-3-12-4-7-15(8-5-13(12)11-14)17-9-1-2-10-17/h3,6,11,15H,1-2,4-5,7-10,16H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLOOOSMNDHSEP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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